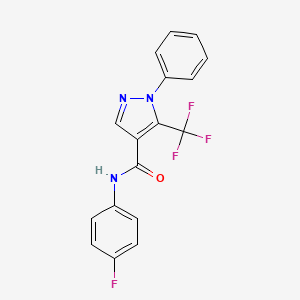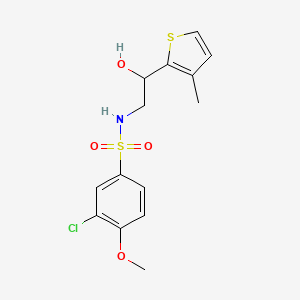
3-Cyanopyridine-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyanopyridine-2-sulfonamide is a chemical compound with the molecular formula C6H5N3O2S. It is a derivative of pyridine, characterized by the presence of a cyano group at the third position and a sulfonamide group at the second position of the pyridine ring.
作用機序
Target of Action
Cyanopyridine derivatives have been reported to possess various pharmacological activities .
Biochemical Pathways
It’s worth noting that cyanopyridine derivatives have been involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Some cyanopyridine derivatives have shown promising antitumor activity against liver carcinoma cell line (hepg2) .
生化学分析
Biochemical Properties
It is known that cyanopyridines, a group to which 3-Cyanopyridine-2-sulfonamide belongs, have been found to have various pharmacological activities .
Cellular Effects
This compound has been found to have cytotoxic activity against certain human cancer cell lines . For example, it has been observed to have promising cytotoxicity against prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines .
Molecular Mechanism
It has been suggested that cyanopyridines may act as survivin modulators and apoptosis inducers . Survivin is a protein that inhibits apoptosis and promotes cell proliferation, and its overexpression is often associated with cancer .
Temporal Effects in Laboratory Settings
It is known that cyanopyridines can act as bridging or terminal ligands in transition metal coordination polymers . This suggests that the effects of this compound could potentially change over time due to its interactions with other molecules.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that sulfonamides, a class of compounds to which this compound belongs, are widely used antibacterial agents in veterinary medicine .
Metabolic Pathways
It is known that drug metabolic reactions are divided into two classes, phase I and phase II metabolic reactions .
Transport and Distribution
It is known that cyanopyridines can act as bridging or terminal ligands in transition metal coordination polymers , suggesting that they may interact with various transporters or binding proteins.
Subcellular Localization
It is known that cyanopyridines can act as bridging or terminal ligands in transition metal coordination polymers , suggesting that they may be localized to specific compartments or organelles within the cell.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanopyridine-2-sulfonamide typically involves the reaction of 3-cyanopyridine with sulfonamide reagents under specific conditions. One common method includes the use of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate as precursors . These compounds react with cyanoacetic acid hydrazones in the presence of piperidine acetate and acetic acid to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 3-Cyanopyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
3-Cyanopyridine-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase enzymes and induce apoptosis in cancer cells.
Materials Science:
類似化合物との比較
3-Cyanopyridine: Lacks the sulfonamide group but shares the cyano group at the third position.
2-Sulfonamidopyridine: Contains the sulfonamide group at the second position but lacks the cyano group.
3-Cyanopyridine-2-carboxamide: Contains a carboxamide group instead of a sulfonamide group.
Uniqueness: 3-Cyanopyridine-2-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
3-cyanopyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c7-4-5-2-1-3-9-6(5)12(8,10)11/h1-3H,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZCSINMDPLNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2482034.png)


![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2482040.png)
![N-cyclopentyl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2482043.png)


![4-ethoxy-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2482046.png)


